Cas no 32807-28-6 (Methyl 4-chloro-3-oxobutanoate)

Methyl 4-chloro-3-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-chloro-3-oxobutanoate
- Methyl 4-chloro-3-oxo-butanoate
- Methyl4-chloroacetoacetate
- Methyl 4-Chloroaceto
- Methyl-4-chloroacetoacetate
- 4-Chloro-3-oxobutanoic acid methyl ester
- 4-chloroacetoacetic acid methyl ester
- ACETOACETIC ACID,4-CHLORO-,METHYL ESTER
- Butanoic acid,4-chloro-3-oxo-,methyl ester
- EINECS 251-230-5
- methyl 2-chloroacetoacetate
- methyl 4-chloro-3-oxo-butyrate
- Methyl 4-chloro-3-oxobutyrate
- Methyl 4-Chloroacetoaceate
- SCHEMBL56154
- 4-chloro-3-oxobutanoic acid, methyl ester
- 4-Chloro-3-oxo-butyric acid methyl ester
- NS00029354
- methyl 4-chloranyl-3-oxidanylidene-butanoate
- DTXSID0067719
- W-106820
- CHEMBL173804
- 4-chloro aceto acetic acid methyl ester
- Methyl 4-chloroacetoacetate, 97%
- (R)-2-HYDROXYMETHYL-PENTANOICACID
- S12341
- ACETOACETIC ACID, 4-CHLORO-, METHYL ESTER
- AKOS000119618
- 4-chloro-3-oxobutanoic acid. methyl ester
- A821427
- FVC6V863Y2
- CS-0044248
- 32807-28-6
- methyl-gamma-chloroacetoacetate
- EN300-19679
- Methyl 4-chloroacetoacetate
- 3-03-00-01207 (Beilstein Handbook Reference)
- methyl chloroacetoacetate
- F0001-0971
- UNII-FVC6V863Y2
- methyl 4-chloro-acetoacetate
- Methyl gamma-chloroacetoacetate
- MFCD00000938
- FT-0618156
- BRN 1759939
- Methyl .gamma.-chloroacetoacetate
- STR04472
- Butanoic acid, 4-chloro-3-oxo-, methyl ester
- Methyl 4-chloro-3-oxobutanoate #
- .gamma.-Chloroacetoacetic acid, methyl ester
- BCP19731
- Methyl .omega.-chloroacetoacetate
- STL185651
- gamma-Chloroacetoacetic acid, methyl ester
- Methyl omega-chloroacetoacetate
- BBL027316
- Methyl4-chloro-3-oxobutanoate
- DTXCID7038579
- DB-048271
-
- MDL: MFCD00000938
- インチ: 1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
- InChIKey: HFLMYYLFSNEOOT-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC(=O)CCl
- BRN: 1759939
計算された属性
- せいみつぶんしりょう: 150.00800
- どういたいしつりょう: 150.008372
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.305 g/mL at 25 °C(lit.)
- ゆうかいてん: 14-16 ºC
- ふってん: 97°C/11mmHg(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: n20/D 1.456(lit.)
- すいようせい: 71 g/L (20 ºC)
- PSA: 43.37000
- LogP: 0.35740
- ようかいせい: 水
Methyl 4-chloro-3-oxobutanoate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301-H314
- 警告文: P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 2810 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 25-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:19
- RTECS番号:AK5115000
-
危険物標識:
- 包装グループ:II
- TSCA:Yes
- 危険レベル:6.1
- 包装等級:III
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R25; R34
- セキュリティ用語:8
Methyl 4-chloro-3-oxobutanoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Methyl 4-chloro-3-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0971-0.5g |
methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253027-5g |
Methyl 4-chloroacetoacetate, |
32807-28-6 | 5g |
¥301.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253027D-10kg |
Methyl 4-chloroacetoacetate, |
32807-28-6 | 10kg |
¥41366.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253027E-50kg |
Methyl 4-chloroacetoacetate, |
32807-28-6 | 50kg |
¥198156.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114888-25g |
Methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 98% | 25g |
¥49 | 2023-04-14 | |
Chemenu | CM112460-1000g |
methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 98% | 1000g |
$*** | 2023-05-30 | |
Enamine | EN300-19679-0.25g |
methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 93% | 0.25g |
$19.0 | 2023-09-16 | |
TRC | M294555-1g |
Methyl 4-Chloroacetoacetate |
32807-28-6 | 1g |
$ 108.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0910-25ml |
Methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 95.0%(GC) | 25ml |
¥580.0 | 2022-05-30 | |
Life Chemicals | F0001-0971-0.25g |
methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 95%+ | 0.25g |
$18.0 | 2023-09-07 |
Methyl 4-chloro-3-oxobutanoate サプライヤー
Methyl 4-chloro-3-oxobutanoate 関連文献
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S.-H. Lee,J. Bae,S. W. Lee,J.-W. Jang Nanoscale 2015 7 17328
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Le Cheng,Weihua Guo,Xiaohu Cao,Yubing Dou,Libei Huang,Yun Song,Jianjun Su,Zhiyuan Zeng,Ruquan Ye Mater. Chem. Front. 2021 5 4874
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Elif Burcu Ayd?n,Muhammet Ayd?n,Mustafa Kemal Sezgintürk New J. Chem. 2020 44 14228
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Seung-Hoon Lee,Jeong-Sik Jo,Ju Hyeun Park,Seung Woo Lee,Jae-Won Jang J. Mater. Chem. A 2018 6 20939
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Roberta Pinalli,Alessandro Pedrini,Enrico Dalcanale Chem. Soc. Rev. 2018 47 7006
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Elif Burcu Ayd?n,Muhammet Ayd?n,Mustafa Kemal Sezgintürk New J. Chem. 2020 44 14228
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Zhiping Deng,David C. Stone Analyst 1997 122 1129
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Jifu Mao,Ze Zhang J. Mater. Chem. B 2016 4 5429
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Ewelina Wajs,Núria Fernández,Alex Fragoso Analyst 2016 141 3274
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10. Synthesis of N-derivatised pyrroles: precursors to highly functionalised electropolymersThierry Le Gall,Mario S. Passos,Saad K. Ibrahim,Sandrine Morlat-Therias,Claas Sudbrake,Shirley A. Fairhurst,M. Arlete Queiros,Christopher J. Pickett J. Chem. Soc. Perkin Trans. 1 1999 1657
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Methyl 4-chloro-3-oxobutanoateに関する追加情報
Comprehensive Overview of Methyl 4-chloro-3-oxobutanoate (CAS No. 32807-28-6): Properties, Applications, and Industry Insights
Methyl 4-chloro-3-oxobutanoate (CAS No. 32807-28-6) is a versatile organic compound widely recognized for its role in synthetic chemistry and pharmaceutical intermediates. This ester derivative, characterized by its chloro and keto functional groups, exhibits unique reactivity patterns that make it invaluable in constructing complex molecular frameworks. With the growing demand for high-purity chemical intermediates in drug discovery and agrochemical development, this compound has garnered significant attention from researchers and manufacturers alike.
The molecular structure of Methyl 4-chloro-3-oxobutanoate features a reactive β-keto ester moiety, which enables diverse transformations such as alkylations, condensations, and cyclizations. Recent studies highlight its utility in synthesizing heterocyclic compounds, particularly in the development of biologically active molecules. Industry trends show increased searches for "sustainable synthesis methods for keto esters" and "green chemistry applications of Methyl 4-chloro-3-oxobutanoate," reflecting the compound's alignment with modern environmental priorities.
Analytical characterization of CAS No. 32807-28-6 reveals distinct spectral properties, including strong IR absorption at 1740 cm-1 (C=O stretch) and 1710 cm-1 (ketone), making it identifiable via spectroscopic techniques. The compound's stability under controlled conditions and solubility in common organic solvents like ethanol and dichloromethane facilitate its handling in laboratory settings. Emerging research explores its potential in asymmetric catalysis, addressing frequent search queries about "chiral synthesis using β-keto esters."
In industrial applications, Methyl 4-chloro-3-oxobutanoate serves as a precursor for flavor and fragrance ingredients, with optimized production processes achieving yields exceeding 85%. Quality control protocols emphasize HPLC purity thresholds (>98%), responding to market demands for "high-grade Methyl 4-chloro-3-oxobutanoate suppliers." The compound's compatibility with continuous flow chemistry systems positions it favorably for scale-up operations, a topic trending in "process intensification" discussions.
Safety assessments confirm that proper handling of CAS No. 32807-28-6 requires standard laboratory precautions, with particular attention to its moisture-sensitive nature. Storage recommendations include inert atmospheres and temperature-controlled environments, addressing common questions about "long-term stability of keto esters." Regulatory compliance data indicates widespread acceptance under major chemical inventories (REACH, TSCA), though regional variations warrant verification.
Recent patent analyses reveal innovative applications of Methyl 4-chloro-3-oxobutanoate in material science, particularly in polymer cross-linking agents. This intersects with popular searches for "bio-based monomers" and "specialty chemicals for advanced materials." The compound's economic viability is enhanced by established synthetic routes from malonic acid derivatives, with current market analyses projecting steady growth in the fine chemicals sector through 2030.
Academic investigations continue to explore the stereochemical outcomes of reactions involving CAS No. 32807-28-6, particularly in diastereoselective transformations. These studies address persistent research questions about "controlling selectivity in β-keto ester chemistry." Collaborative efforts between academia and industry aim to develop atom-efficient protocols, aligning with principles of circular chemistry – a concept gaining traction in scientific literature.
From a commercial perspective, Methyl 4-chloro-3-oxobutanoate maintains competitive positioning due to its balanced reactivity-selectivity profile. Suppliers increasingly emphasize custom synthesis services and technical support packages, responding to procurement trends favoring "specialty chemical solutions providers." Analytical method development for this compound remains an active area, particularly for trace impurity detection in compliance with ICH guidelines.
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